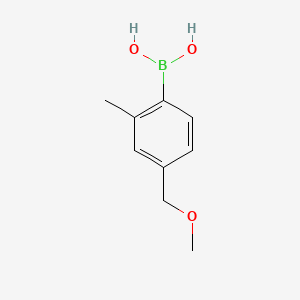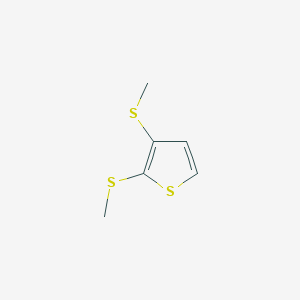![molecular formula C15H23N3O3 B14029716 tert-Butyl 2'-oxo-1',2',5',6'-tetrahydrospiro[piperidine-4,4'-pyrrolo[1,2-b]pyrazole]-1-carboxylate](/img/structure/B14029716.png)
tert-Butyl 2'-oxo-1',2',5',6'-tetrahydrospiro[piperidine-4,4'-pyrrolo[1,2-b]pyrazole]-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 2’-oxo-1’,2’,5’,6’-tetrahydrospiro[piperidine-4,4’-pyrrolo[1,2-b]pyrazole]-1-carboxylate is a complex organic compound with a unique spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Métodos De Preparación
The synthesis of tert-Butyl 2’-oxo-1’,2’,5’,6’-tetrahydrospiro[piperidine-4,4’-pyrrolo[1,2-b]pyrazole]-1-carboxylate involves multiple steps. One common synthetic route includes the reaction of piperidine derivatives with pyrazole intermediates under controlled conditions. The reaction typically requires the use of tert-butyl chloroformate as a protecting group and various catalysts to facilitate the formation of the spirocyclic structure. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Análisis De Reacciones Químicas
tert-Butyl 2’-oxo-1’,2’,5’,6’-tetrahydrospiro[piperidine-4,4’-pyrrolo[1,2-b]pyrazole]-1-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.
Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pH conditions to drive the reactions to completion .
Aplicaciones Científicas De Investigación
tert-Butyl 2’-oxo-1’,2’,5’,6’-tetrahydrospiro[piperidine-4,4’-pyrrolo[1,2-b]pyrazole]-1-carboxylate has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is explored as a potential drug candidate for the treatment of various diseases due to its unique structure and biological activity.
Mecanismo De Acción
The mechanism of action of tert-Butyl 2’-oxo-1’,2’,5’,6’-tetrahydrospiro[piperidine-4,4’-pyrrolo[1,2-b]pyrazole]-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
tert-Butyl 2’-oxo-1’,2’,5’,6’-tetrahydrospiro[piperidine-4,4’-pyrrolo[1,2-b]pyrazole]-1-carboxylate can be compared with other similar compounds, such as:
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
These compounds share similar structural features, such as the presence of a piperidine or piperazine ring and tert-butyl protecting groups. tert-Butyl 2’-oxo-1’,2’,5’,6’-tetrahydrospiro[piperidine-4,4’-pyrrolo[1,2-b]pyrazole]-1-carboxylate is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C15H23N3O3 |
|---|---|
Peso molecular |
293.36 g/mol |
Nombre IUPAC |
tert-butyl 2-oxospiro[5,6-dihydro-1H-pyrrolo[1,2-b]pyrazole-4,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C15H23N3O3/c1-14(2,3)21-13(20)17-7-4-15(5-8-17)6-9-18-11(15)10-12(19)16-18/h10H,4-9H2,1-3H3,(H,16,19) |
Clave InChI |
JAQWDXBGYMAQBI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC2(CC1)CCN3C2=CC(=O)N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-N-(5-(2-(1-cyclopropylethyl)-4-morpholino-3-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-6-yl)-4-methylthiazol-2-yl)acetamide](/img/structure/B14029636.png)





![3-(2-chlorophenyl)-N-[(1R)-1-(3-methoxyphenyl)ethyl]propanamide](/img/structure/B14029685.png)


![tert-butyl (1R,4S,5R)-5-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14029699.png)




